molecular formula C7H11NOS B8729864 5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

5-Thiazolemethanol,4-(1-methylethyl)-(9CI)

Cat. No.: B8729864
M. Wt: 157.24 g/mol
InChI Key: FDKIIQDTRBIUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a hydroxymethyl group attached to the fifth carbon and an isopropyl group attached to the fourth carbon of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the reaction of 4-isopropylthiazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form a thiazole derivative with a methyl group instead of a hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or amines can be used for substitution reactions.

Major Products

    Oxidation: The major products include 5-(carboxymethyl)-4-isopropyl-thiazole and 5-(formyl)-4-isopropyl-thiazole.

    Reduction: The major product is 5-(methyl)-4-isopropyl-thiazole.

    Substitution: The products vary depending on the substituent introduced, such as 5-(chloromethyl)-4-isopropyl-thiazole or 5-(aminomethyl)-4-isopropyl-thiazole.

Scientific Research Applications

5-Thiazolemethanol,4-(1-methylethyl)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-2-isopropyl-thiazole
  • 5-(Hydroxymethyl)-4-methyl-thiazole
  • 5-(Hydroxymethyl)-4-ethyl-thiazole

Uniqueness

5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is unique due to the specific positioning of the hydroxymethyl and isopropyl groups on the thiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the isopropyl group at the fourth position can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and other hydrophobic environments.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(4-propan-2-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-5(2)7-6(3-9)10-4-8-7/h4-5,9H,3H2,1-2H3

InChI Key

FDKIIQDTRBIUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC=N1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.9 g (30 mmol) of 4-isopropyl-thiazole-5-carboxylic acid ethyl ester (J. Chem. Soc., Perkin Trans. 1, 1982:159-164) in toluene (100 mL) was cooled in an ice bath under nitrogen and treated dropwise with DIBAL (150 mL of 1.0 M; 150 mmol). The mixture was stirred at low temperature for 45 minutes and then allowed to warm to room temperature overnight. H2O was added cautiously, and the mixture was extracted with EtOAc (3×200 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated. The crude 5-(hydroxymethyl)-4-isopropyl-thiazole thus obtained was used as is in the next step.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. mixture of lithium aluminum hydride (300 mg, 7.9 mmol) in anhydrous THF (10 mL) was slowly added a solution of ethyl 4-(propan-2-yl)-1,3-thiazole-5-carboxylate (1.06 g, 6.1 mmol) in anhydrous THF (10 mL). The reaction mixture was stirred at room temperature for 1.5 hours. After cooling to 0° C., water (20 mL) and EtOAc (40 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (2×20 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated, and dried in vacuo, affording [4-(propan-2-yl)-1,3-thiazol-5-yl]methanol (802 mg, 96% yield). The product was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Diisobutylaluminum hydride (1.5M in toluene; 2.4 mL, 3.6 mmol) was added dropwise over 10 min to a solution of 4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (Example 8; 650 mg, 3.26 mmol) in toluene (5 mL) at −75° C. After 80 min, a second portion of diisobutylaluminum hydride (1.5M in toluene; 1.1 mL, 1.65 mmol) was added dropwise over 5 min at −75° C. After 20 min the cold reaction mixture was treated with saturated aqueous potassium sodium tartrate (5 mL) and the reaction mixture was allowed to warm to room temperature over 15 min. The liquid phase was decanted from the colorless solids and the filter cake was washed with toluene. The combined organic layers were washed with 5% aqueous potassium sodium tartrate (20 mL) and brine, then dried (MgSO4), filtered and evaporated in vacuo. The resulting residue was chromatographed over silica gel (0-25% ethyl acetate/hexanes) to give 4-(1-methylethyl)thiazole-5-methanol (350 mg, 69% yield).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.